Cas no 1542066-93-2 (1H-Pyrrolo[2,3-b]pyridine-1-carboxamide)
1H-Pyrrolo[2,3-b]pyridine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrolo[2,3-b]pyridine-1-carboxamide
- MFCD28671688
- CHEMBL3105875
- PS-19125
- 7-Azaindole-1-carboxamide
- BDBM50445959
- 1542066-93-2
- E88416
- SCHEMBL5469274
- pyrrolo[2,3-b]pyridine-1-carboxamide
- SY323457
-
- Inchi: 1S/C8H7N3O/c9-8(12)11-5-3-6-2-1-4-10-7(6)11/h1-5H,(H2,9,12)
- InChI Key: PWEBVYIWBLUXHJ-UHFFFAOYSA-N
- SMILES: C12N(C(N)=O)C=CC1=CC=CN=2
Computed Properties
- Exact Mass: 161.058911855g/mol
- Monoisotopic Mass: 161.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 60.9Ų
1H-Pyrrolo[2,3-b]pyridine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1219283-1G |
pyrrolo[2,3-b]pyridine-1-carboxamide |
1542066-93-2 | 97% | 1g |
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| Chemenu | CM1017294-1g |
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1542066-93-2 | 95%+ | 1g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694003-1g |
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1542066-93-2 | 98% | 1g |
¥6645 | 2023-04-15 | |
| 1PlusChem | 1P023Q4L-100mg |
pyrrolo[2,3-b]pyridine-1-carboxamide |
1542066-93-2 | 97% | 100mg |
$139.00 | 2024-06-20 | |
| 1PlusChem | 1P023Q4L-250mg |
pyrrolo[2,3-b]pyridine-1-carboxamide |
1542066-93-2 | 97% | 250mg |
$219.00 | 2024-06-20 | |
| Aaron | AR023QCX-100mg |
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| Aaron | AR023QCX-250mg |
pyrrolo[2,3-b]pyridine-1-carboxamide |
1542066-93-2 | 97% | 250mg |
$241.00 | 2023-12-15 | |
| eNovation Chemicals LLC | Y1219283-100mg |
pyrrolo[2,3-b]pyridine-1-carboxamide |
1542066-93-2 | 97% | 100mg |
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| eNovation Chemicals LLC | Y1219283-250mg |
pyrrolo[2,3-b]pyridine-1-carboxamide |
1542066-93-2 | 97% | 250mg |
$260 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1219283-500mg |
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1542066-93-2 | 97% | 500mg |
$370 | 2025-02-27 |
1H-Pyrrolo[2,3-b]pyridine-1-carboxamide Related Literature
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 1H-Pyrrolo[2,3-b]pyridine-1-carboxamide
Introduction to 1H-Pyrrolo[2,3-b]pyridine-1-carboxamide (CAS No. 1542066-93-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
1H-Pyrrolo[2,3-b]pyridine-1-carboxamide, identified by its Chemical Abstracts Service (CAS) number 1542066-93-2, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural framework and versatile biological activities. This bicyclic amide derivative belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its presence in numerous bioactive natural products and pharmacologically relevant molecules. The compound’s dual nitrogen-containing rings provide a rich platform for further functionalization, making it a valuable building block in drug discovery and synthetic chemistry.
The structural motif of 1H-Pyrrolo[2,3-b]pyridine-1-carboxamide combines the pyrrole and pyridine rings in an ortho-fused configuration, which is known to exhibit favorable interactions with biological targets such as enzymes and receptors. The presence of the carboxamide group at the 1-position introduces a polar moiety that can enhance solubility and binding affinity, while also serving as a site for further derivatization. These features have positioned this compound as a promising candidate for developing novel therapeutic agents.
In recent years, the pharmaceutical industry has increasingly focused on heterocyclic compounds due to their demonstrated efficacy in modulating biological pathways. Among these, 1H-Pyrrolo[2,3-b]pyridine-1-carboxamide has been explored for its potential in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. Its ability to interact with multiple targets makes it an attractive scaffold for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties.
One of the most compelling aspects of 1H-Pyrrolo[2,3-b]pyridine-1-carboxamide is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this scaffold to develop inhibitors targeting kinases and other enzymes implicated in cancer progression. For instance, derivatives of this compound have shown promise in preclinical studies by selectively inhibiting aberrant signaling pathways that drive tumor growth. The carboxamide functionality allows for modifications that can fine-tune pharmacokinetic profiles, including metabolic stability and oral bioavailability.
The versatility of 1H-Pyrrolo[2,3-b]pyridine-1-carboxamide extends beyond oncology. Emerging research indicates its potential in addressing inflammatory disorders by modulating immune responses. The compound’s ability to engage with transcription factors and cytokine pathways suggests that it could serve as a lead compound for developing anti-inflammatory agents. Additionally, its structural similarity to certain neuroactive compounds has prompted investigations into its potential role in treating neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxamide has been refined through multiple methodologies, each offering distinct advantages depending on the desired scale and purity requirements. Common approaches include cyclocondensation reactions between appropriately substituted pyrroles and pyridines followed by carboxylation at the 1-position. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing reliance on hazardous reagents and improving overall yields.
The pharmacological evaluation of 1H-Pyrrolo[2,3-b]pyridine-1-carboxamide has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit the activity of certain proteases involved in viral replication, highlighting its antiviral potential. Furthermore, its interaction with DNA-binding proteins suggests applications in chemotherapy by interfering with DNA replication or repair mechanisms in cancer cells. These findings underscore the compound’s broad therapeutic relevance.
As interest in 1H-Pyrrolo[2,3-b]pyridine-1-carboxamide grows, so does the body of literature surrounding its derivatives and analogs. Computational modeling techniques have been instrumental in predicting binding affinities and optimizing molecular structures for improved efficacy. These tools allow researchers to rapidly screen large libraries of compounds derived from this scaffold, accelerating the drug discovery process.
The regulatory landscape for compounds like 1H-Pyrrolo[2,3-b]pyridine-1-carboxamide is shaped by guidelines aimed at ensuring safety and efficacy before clinical translation. Preclinical studies are essential for assessing toxicity profiles and pharmacokinetic parameters before human trials can commence. Regulatory agencies require comprehensive data demonstrating that such compounds meet stringent criteria before they can be approved for therapeutic use.
The future prospects for 1H-Pyrrolo[2,3-b]pyridine-1-carboxamide are promising, with ongoing research exploring new synthetic strategies and therapeutic applications. Collaborative efforts between academia and industry are likely to yield innovative derivatives with enhanced properties suitable for clinical development. As our understanding of biological systems continues to evolve, so too will the ways in which this versatile scaffold is utilized.
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